molecular formula C6H13NO B6154910 (1R)-3-amino-1-cyclopropylpropan-1-ol CAS No. 2227914-89-6

(1R)-3-amino-1-cyclopropylpropan-1-ol

Cat. No.: B6154910
CAS No.: 2227914-89-6
M. Wt: 115.2
InChI Key:
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Description

(1R)-3-amino-1-cyclopropylpropan-1-ol is an organic compound characterized by a cyclopropyl group attached to a propanol backbone with an amino group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. One common method involves the reaction of cyclopropylcarbinol with ammonia under high pressure and temperature conditions to yield the desired product. Another approach involves the use of chiral catalysts to achieve enantioselective synthesis, ensuring the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced catalytic systems allows for efficient large-scale synthesis with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-amino-1-cyclopropylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of cyclopropyl halides or esters.

Scientific Research Applications

(1R)-3-amino-1-cyclopropylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with neurotransmitter receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-3-amino-1-cyclopropylpropan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s cyclopropyl group provides rigidity, allowing it to fit into binding sites with high specificity. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-amino-1-cyclopentanol: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.

    (1R,2S)-2-phenylcyclopropanaminium: Contains a cyclopropyl group but with a phenyl substitution.

Uniqueness

(1R)-3-amino-1-cyclopropylpropan-1-ol is unique due to its combination of a cyclopropyl group and an amino group, which imparts distinct chemical and biological properties. Its rigid structure and ability to form specific interactions with molecular targets make it a valuable compound in various research applications.

Properties

CAS No.

2227914-89-6

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

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